molecular formula C15H25NO3 B2676546 Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2021639-00-7

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2676546
CAS No.: 2021639-00-7
M. Wt: 267.369
InChI Key: ZSCWDTXCDOFWAR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a sophisticated chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is the central structural core of the tropane alkaloid family, a class of natural products known for a wide array of biological activities . The molecule is functionalized with a 2-oxopropyl group at the 3-position, providing a versatile ketone handle for further chemical modifications, such as nucleophilic additions or the formation of other carbonyl derivatives. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences . As a result, this reagent is an invaluable building block for the enantioselective construction of complex molecules . Its primary research application lies in the exploration and development of new synthetic methodologies aimed at the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane architecture. Furthermore, it is a key intermediate for the preparation of potential enzyme inhibitors, receptor modulators, and other bioactive molecules targeting the central nervous system . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. HANDLING & SAFETY: Please consult the Safety Data Sheet (SDS) before use. This compound is for laboratory use by qualified professionals. Not for human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(17)7-11-8-12-5-6-13(9-11)16(12)14(18)19-15(2,3)4/h11-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCWDTXCDOFWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CC2CCC(C1)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has potential applications in drug design and development. Its unique structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity
Research has shown that structurally similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of azabicyclo compounds have been evaluated for their ability to induce apoptosis in prostate cancer cells, demonstrating effective dose-dependent responses with IC50 values indicating promising therapeutic potential .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecular frameworks. Its reactivity can be harnessed to develop novel spirocyclic compounds or derivatives that may possess enhanced biological activities.

Synthetic Route Example :
A synthetic approach involves the reaction of this compound with various electrophiles under controlled conditions to yield diverse derivatives that can be screened for biological activity .

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural motifs are believed to enhance its interaction with bacterial cell membranes, leading to potential applications as an antimicrobial agent.

Study Focus Findings
Antimicrobial ActivityEffective against E. coli and S. aureus with significant inhibition zones observed in agar diffusion tests .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in prostate cancer cells (PC3 and DU145)
AntimicrobialExhibits activity against E. coli and S. aureus

Table 2: Synthetic Routes and Yields

Synthetic Route Yield (%) Conditions
Reaction with LDA90%-78°C in THF
Reaction with electrophilesVariesRoom temperature

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as PARP-1, which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate apart from similar compounds is its specific structure and functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit PARP-1, for example, is a distinctive feature that makes it valuable in medical research .

Biological Activity

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by CAS number 2021639-00-7, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H25NO3C_{15}H_{25}NO_3, with a molecular weight of 267.36 g/mol. The structure features a bicyclic amine core with a tert-butyl ester functional group, which is crucial for its biological interactions.

Structural Information

PropertyDetails
Molecular FormulaC₁₅H₂₅NO₃
Molecular Weight267.36 g/mol
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)CC=O
InChIInChI=1S/C15H25NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h7,10-12H,4-6,8-9H₂,1-3H₃

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The azabicyclo structure enhances its potential as a pharmacophore for drug design.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Neuropharmacological Effects : Compounds within the azabicyclo family have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of azabicyclo compounds, researchers found that derivatives similar to this compound demonstrated significant protective effects against oxidative stress in neuronal cell cultures. These findings suggest that such compounds may have therapeutic potential in neurodegenerative diseases.

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of several azabicyclo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against specific strains, highlighting its potential as an antimicrobial agent.

Research Findings Summary

Recent literature has not extensively covered the biological activity of this compound specifically; however, related compounds suggest promising avenues for further investigation into their pharmacological properties.

Study FocusFindings
NeuroprotectionSignificant protective effects against oxidative stress in neuronal cells
Antimicrobial ActivityNotable efficacy against Gram-positive bacteria

Q & A

Q. Methodological Insight :

  • Synthetic Utility : The tert-butyl carbamate (Boc) group protects the amine during multi-step syntheses, enabling selective deprotection for downstream functionalization .
  • Case Study : Analogous compounds (e.g., tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivatives) are precursors to candidates with antitumor activity, as demonstrated in spirocyclic and fused-ring systems .

What are the standard analytical techniques for characterizing this compound?

Basic Question
Characterization involves a combination of spectroscopic and chromatographic methods:

Technique Parameters Application Reference
NMR ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃ or DMSO-d₆Confirm bicyclic structure and substituent positions (e.g., 2-oxopropyl group) .
HPLC C18 column, UV detection at 254 nm, acetonitrile/water gradientAssess purity (>98%) and monitor synthetic intermediates .
Mass Spectrometry ESI-MS, m/z calculated for C₁₂H₁₉NO₃: 225.28Verify molecular ion and fragmentation patterns .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Advanced Question
Key Challenges : Competing side reactions (e.g., over-oxidation of the 2-oxopropyl group) and steric hindrance in the bicyclic core.

Q. Methodological Strategies :

  • Catalytic Optimization : Use Pd/C or PtO₂ under hydrogenation conditions to reduce ketone intermediates selectively .
  • Temperature Control : Maintain reactions at 0–5°C during Boc protection to prevent epimerization .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>97%) .

Q. Data Contradiction Analysis :

  • reports a melting point of 58–59°C for a related compound (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), while similar derivatives show variability (e.g., 69–72°C for butyl parahydroxybenzoate). This highlights the need for rigorous crystallization protocols to ensure reproducibility .

What strategies are effective in resolving stereochemical challenges during synthesis?

Advanced Question
The bicyclo[3.2.1]octane system introduces stereochemical complexity, particularly at the 3-position.

Q. Methodological Approaches :

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,5S)-configured amines) to control absolute stereochemistry .
  • Dynamic Kinetic Resolution : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to favor desired diastereomers .
  • X-ray Crystallography : Confirm stereochemistry of crystalline intermediates, as demonstrated for tert-butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate .

Q. Case Study :

  • In , benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives were synthesized with >95% enantiomeric excess using chiral HPLC, underscoring the importance of advanced separation techniques .

How do structural modifications influence the compound's reactivity and downstream applications?

Advanced Question
Critical Modifications :

  • 2-Oxopropyl Group : Enhances electrophilicity for nucleophilic additions (e.g., Grignard reactions) to form tertiary alcohols or amines .
  • Boc Deprotection : Treatment with TFA or HCl/dioxane generates free amines for coupling with pharmacophores (e.g., aryl halides in Suzuki reactions) .

Q. Downstream Applications :

  • Anticancer Agents : Analogues with spirocyclic motifs (e.g., tert-butyl 7-amino-3,4-dihydroquinoline-1-carboxylate) exhibit inhibitory activity against kinases .
  • Neuroactive Compounds : Substitution at the 3-position with aminomethyl groups (e.g., tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate) modulates dopamine reuptake inhibition .

Q. Data Limitation :

  • notes discrepancies in reactivity for 3-azabicyclo[3.2.1]octane-8-carbonitrile derivatives, emphasizing the need for computational modeling (DFT) to predict regioselectivity .

How can researchers address contradictions in reported synthetic yields for this compound?

Advanced Question
Root Causes : Variability in reaction scales, catalyst lots, or purification methods.

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio) to identify optimal conditions .
  • Cross-Validation : Compare NMR data with published spectra (e.g., tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in ) to confirm structural fidelity .

Q. Example :

  • reports a 72% yield for a related tropane derivative using microwave-assisted synthesis, whereas traditional methods yield ≤50%. Adopting advanced techniques (e.g., flow chemistry) may bridge such gaps .

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